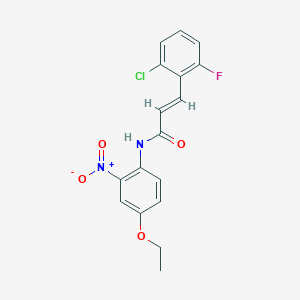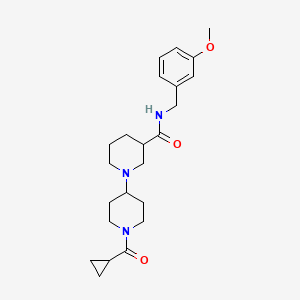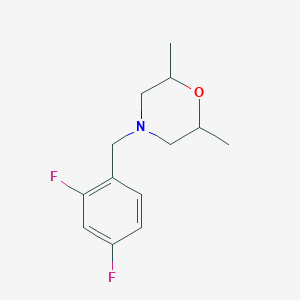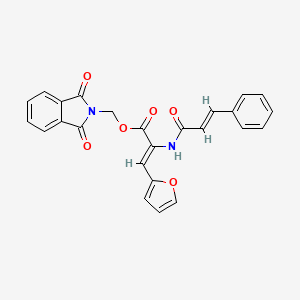
3-(2-chloro-6-fluorophenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-6-fluorophenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CFEN and is synthesized using a specific method that involves the use of various reagents and catalysts. CFEN has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further research and development.
Mécanisme D'action
The mechanism of action of CFEN is complex and involves multiple pathways. It has been found to inhibit the activity of various enzymes and proteins that are involved in cancer cell proliferation and survival. CFEN also induces apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, CFEN has been shown to activate various signaling pathways that are involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
CFEN exhibits unique biochemical and physiological effects that make it a promising candidate for further research and development. It has been found to inhibit the activity of various enzymes and proteins that are involved in cancer cell proliferation and survival. CFEN also induces apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, CFEN has been shown to activate various signaling pathways that are involved in the regulation of inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CFEN in lab experiments include its potent anticancer activity, anti-inflammatory and antioxidant properties, and its ability to activate various signaling pathways. However, CFEN also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of CFEN. One potential avenue is the design and synthesis of CFEN derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential synergistic effects of CFEN with other anticancer agents. Additionally, further research is needed to fully elucidate the mechanism of action of CFEN and to identify its specific molecular targets.
Méthodes De Synthèse
The synthesis of CFEN involves the reaction of 2-chloro-6-fluoroaniline with ethyl 4-nitrophenylacetate in the presence of a palladium catalyst. The resulting product is then treated with acryloyl chloride to yield 3-(2-chloro-6-fluorophenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide. The reaction conditions and reagents used in this synthesis method have been optimized to yield high purity and yield of CFEN.
Applications De Recherche Scientifique
CFEN has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, colon, and lung cancer cells. CFEN has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(4-ethoxy-2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O4/c1-2-25-11-6-8-15(16(10-11)21(23)24)20-17(22)9-7-12-13(18)4-3-5-14(12)19/h3-10H,2H2,1H3,(H,20,22)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKCIVFCGSIDAE-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5464384.png)
![4-{[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5464387.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5464397.png)
![3-[5-(4-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5464399.png)
![8-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5464401.png)
![4-(3-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride](/img/structure/B5464409.png)

![2-[2-(2-chlorophenyl)vinyl]-8-quinolinol](/img/structure/B5464421.png)
![3-allyl-5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5464429.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5464437.png)

![1-benzoyl-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5464443.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5464449.png)
